N-(4-fluorophenyl)-8-(4-methoxyphenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide
Description
N-(4-fluorophenyl)-8-(4-methoxyphenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide is a fused heteropolycyclic compound featuring a pyrazolo[5,1-c][1,2,4]triazine core. This structure is substituted at the 3-position with a 4-fluorophenyl carboxamide group, at the 8-position with a 4-methoxyphenyl group, and at the 4- and 7-positions with methyl groups.
Properties
Molecular Formula |
C21H18FN5O2 |
|---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-8-(4-methoxyphenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide |
InChI |
InChI=1S/C21H18FN5O2/c1-12-18(14-4-10-17(29-3)11-5-14)20-25-24-19(13(2)27(20)26-12)21(28)23-16-8-6-15(22)7-9-16/h4-11H,1-3H3,(H,23,28) |
InChI Key |
XRPXTUIRVFDEBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NC2=C(C(=NN12)C)C3=CC=C(C=C3)OC)C(=O)NC4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-8-(4-methoxyphenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the pyrazolo[5,1-c][1,2,4]triazine core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the fluorophenyl and methoxyphenyl groups: These groups are introduced through substitution reactions, often using halogenated precursors and suitable nucleophiles.
Final carboxamide formation: The carboxamide group is introduced through amidation reactions, typically using amine and carboxylic acid derivatives under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-8-(4-methoxyphenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially leading to the formation of hydroxylated or ketone derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce double bonds within the structure.
Substitution: Halogenated derivatives of the compound can undergo nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-(4-fluorophenyl)-8-(4-methoxyphenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which N-(4-fluorophenyl)-8-(4-methoxyphenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional distinctions from analogs are critical to its pharmacological profile. Below is a detailed comparison with key derivatives:
Ethyl 4-amino-7-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate
- Core Structure : Pyrazolo[5,1-c][1,2,4]triazine.
- Substituents :
- 3-position: Ethyl carboxylate (vs. carboxamide in the target compound).
- 8-position: Phenyl (vs. 4-methoxyphenyl).
- 4-position: Methyl (shared).
- 7-position: Methyl (shared).
- Lack of methoxy substitution at the 8-position may decrease electron-donating effects, altering reactivity .
4-Methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile
- Core Structure : Pyrazolo[5,1-c][1,2,4]triazine.
- Substituents :
- 3-position: Nitrile (vs. carboxamide).
- 8-position: Phenyl (vs. 4-methoxyphenyl).
- 4-position: Methyl (shared).
- Key Differences :
2-(4’-Tolylsulfonyl)-3-(4’-chlorophenyl)-5-phenyl-7-thioxo-8-trifluoroacetylpyrazolo[4,3-e][1,2,4]triazino[1,2-a][1,2,4]triazin-9,10-dione
- Core Structure: Pyrazolo-triazino-triazine (more complex fusion than the target compound).
- Substituents :
- Sulfonyl, chloro, phenyl, thioxo, and trifluoroacetyl groups.
- The fused triazino-triazine system adds rigidity, which may limit conformational flexibility for target binding .
Patent Compound: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide
- Core Structure : Pyrazolo[3,4-d]pyrimidine (distinct from pyrazolotriazine).
- Substituents :
- Fluorophenyl, chromen-4-one, and sulfonamide groups.
- The sulfonamide group may enhance solubility but reduce membrane permeability compared to carboxamide .
Structural and Functional Analysis Table
Research Findings and Implications
- Fluorine and Methoxy Effects : The 4-fluorophenyl and 4-methoxyphenyl groups in the target compound likely improve binding to hydrophobic pockets in biological targets while resisting oxidative metabolism .
- Carboxamide vs. Ester/Nitrile : The carboxamide group enhances hydrogen-bonding interactions compared to esters or nitriles, as seen in analogs .
- Triazine Core Advantage: The pyrazolotriazine core offers a balance of rigidity and electronic properties, outperforming bulkier fused systems (e.g., triazino-triazine) in drug-likeness .
Biological Activity
N-(4-fluorophenyl)-8-(4-methoxyphenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications based on various research findings.
Structural Features
The compound features a pyrazolo[5,1-c][1,2,4]triazine core with specific substituents that influence its biological activity:
| Compound Name | Structural Features | Molecular Formula | Molecular Weight |
|---|---|---|---|
| This compound | Contains a fluorinated phenyl and a methoxyphenyl group | C17H18F N5O2 | 341.35 g/mol |
The presence of the methoxyphenyl group enhances solubility and may contribute to diverse biological interactions. The fluorine atom is known to affect lipophilicity and binding affinity to biological targets.
Biological Activity
Research indicates that compounds within the pyrazolo-triazine family exhibit a range of biological activities:
- Anticancer Activity : Preliminary studies have shown that this compound can inhibit cancer cell proliferation through modulation of specific signaling pathways relevant to tumor growth and metastasis. For instance, it has been noted for its ability to induce apoptosis in various cancer cell lines.
- Anti-inflammatory Properties : The compound has demonstrated significant anti-inflammatory effects in vitro by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
- Antimicrobial Activity : In vitro assays have indicated that this compound exhibits antimicrobial properties against a variety of pathogens. Its effectiveness was compared to conventional antimicrobial agents like ciprofloxacin and ketoconazole, showing promising results.
Case Studies and Experimental Findings
Several studies have contributed to understanding the biological activity of this compound:
- Cell Viability Assays : MTT assays were conducted to assess cytotoxicity across different concentrations. Results indicated that the compound maintained cell viability up to 25 μM without significant cytotoxic effects on normal cells.
- Molecular Docking Studies : Docking simulations revealed potential binding interactions with key enzymes involved in cancer metabolism and inflammation. The compound was found to form hydrogen bonds with critical amino acid residues in target proteins.
- Minimum Inhibitory Concentration (MIC) Tests : The MIC values for various bacterial strains were determined, showing effective inhibition at low concentrations (e.g., MIC < 10 µg/mL against Staphylococcus aureus).
Structure-Activity Relationships (SAR)
The structural modifications of the pyrazolo-triazine scaffold significantly influence its biological properties:
| Modification | Effect on Activity |
|---|---|
| Introduction of fluorine at the para position | Enhances lipophilicity and potentially increases binding affinity |
| Addition of methoxy group | Improves solubility and may enhance interaction with biological targets |
| Variation in alkyl substitutions | Alters potency and selectivity towards specific cellular pathways |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
